4-Chloro-2-methoxybenzyl alcohol

Description

The exact mass of the compound 4-Chloro-2-methoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

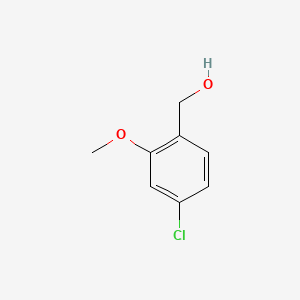

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXPZAITCCIOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55685-75-1 | |

| Record name | 4 Chloro-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-chloro-2-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The procedure outlined herein is based on the well-established reduction of the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde, using sodium borohydride. This document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology, safety considerations, and detailed characterization of the final product to ensure scientific rigor and reproducibility.

Synthetic Approach: Selective Aldehyde Reduction

The synthesis of 4-chloro-2-methoxybenzyl alcohol is most commonly and efficiently achieved through the selective reduction of the aldehyde functional group of 4-chloro-2-methoxybenzaldehyde. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes and ketones over other potentially reducible functional groups.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This addition results in the formation of a tetrahedral intermediate, an alkoxyborate. Subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the desired primary alcohol, 4-chloro-2-methoxybenzyl alcohol.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 4-chloro-2-methoxybenzyl alcohol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Chloro-2-methoxybenzaldehyde | ≥98% | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Deionized Water (H₂O) | - | Laboratory Supply |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | - | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

Step-by-Step Procedure

-

Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methoxybenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Sodium Borohydride: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (0.5-1.0 eq.) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and avoid open flames.

-

Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) to confirm the disappearance of the starting aldehyde.

-

Quenching the Reaction: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench the excess sodium borohydride. Caution: Vigorous gas evolution will occur. Add the water dropwise initially until the effervescence subsides.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of the Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-2-methoxybenzyl alcohol.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of 4-Chloro-2-methoxybenzyl Alcohol

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following data are typical for 4-chloro-2-methoxybenzyl alcohol.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Melting Point | 47-51 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 3H, Ar-H), 4.65 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~157.0, 133.0, 130.0, 128.0, 122.0, 111.0, 62.0, 55.5.

-

Infrared (IR) (KBr, cm⁻¹): ~3400 (O-H stretch, broad), 3000-2800 (C-H stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch, ether), 1050 (C-O stretch, alcohol), 800 (C-Cl stretch).

-

Mass Spectrometry (EI, m/z): ~172 (M⁺), 155, 139, 111.

Safety and Handling

-

4-Chloro-2-methoxybenzaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Corrosive and can cause severe skin and eye damage. Handle with care, avoiding contact with water and acids.[3]

-

Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Workflow Visualization

Figure 1. Experimental workflow for the synthesis and characterization of 4-chloro-2-methoxybenzyl alcohol.

Conclusion

The synthesis of 4-chloro-2-methoxybenzyl alcohol via the sodium borohydride reduction of 4-chloro-2-methoxybenzaldehyde is a reliable and efficient method suitable for laboratory-scale production. This guide provides a detailed, self-validating protocol, complete with characterization data and safety precautions, to aid researchers in the successful synthesis and verification of this important chemical intermediate. Adherence to the outlined procedures and safety guidelines is paramount for achieving high-purity product in a safe and reproducible manner.

References

-

MySkinRecipes. 4-Chloro-2-Methoxybenzyl alcohol. [Link]

-

Scribd. Reduction of 4 Chloro | PDF. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester : r/chemhelp. [Link]

Sources

An In-Depth Technical Guide to (4-chloro-2-methoxyphenyl)methanol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloro-2-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro, a methoxy, and a hydroxymethyl group on the benzene ring, provides a versatile scaffold for chemical modifications. This guide offers a comprehensive overview of its chemical identity, a detailed, field-tested protocol for its synthesis via the reduction of its corresponding aldehyde, an analysis of its chemical reactivity, and its significant applications in the development of pharmaceuticals, particularly for central nervous system (CNS) agents and anti-inflammatory drugs.[1] The document includes detailed experimental procedures, characterization data, and safety information to support its practical application in a research and development setting.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The nomenclature and key identifiers for the topic compound are standardized as follows.

IUPAC Name: (4-chloro-2-methoxyphenyl)methanol.[2]

This name systematically describes the molecule: a methanol group attached to a phenyl ring, which is substituted at the 4-position with a chloro group and at the 2-position with a methoxy group.

A summary of its fundamental chemical and physical properties is provided in Table 1.

Table 1: Chemical Identifiers and Properties of (4-chloro-2-methoxyphenyl)methanol

| Property | Value | Source(s) |

| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol | [2] |

| CAS Number | 90296-27-8 | [2][3] |

| Molecular Formula | C₈H₉ClO₂ | [2][3] |

| Molecular Weight | 172.61 g/mol | [2][4] |

| SMILES | COC1=C(CO)C=CC(Cl)=C1 | [2] |

| InChI Key | AXXPZAITCCIOIA-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97-98% | [2][3] |

| Storage | Sealed in dry, room temperature conditions | [3][4] |

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of (4-chloro-2-methoxyphenyl)methanol is the selective reduction of the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde. This transformation is highly efficient and relies on hydride-based reducing agents.

Causality in Reagent Selection:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent, ideal for the reduction of aldehydes and ketones. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup and workup procedure. The solvent, methanol, serves not only to dissolve the starting aldehyde but also to protonate the intermediate alkoxide, yielding the final alcohol product.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol outlines a self-validating system for the synthesis and purification of (4-chloro-2-methoxyphenyl)methanol.

Materials:

-

4-chloro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloro-2-methoxybenzaldehyde in 100 mL of methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 g of sodium borohydride in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate complexes.

-

Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol. Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by recrystallization or column chromatography on silica gel to afford (4-chloro-2-methoxyphenyl)methanol as a pure solid.

Diagram: Synthesis Workflow

Caption: Major synthetic transformations of (4-chloro-2-methoxyphenyl)methanol.

Role as a Pharmaceutical Intermediate

(4-chloro-2-methoxyphenyl)methanol is a documented building block in the synthesis of active pharmaceutical ingredients (APIs). It is particularly valuable in creating scaffolds for drugs targeting the central nervous system and for anti-inflammatory agents. [1]The precursor aldehyde, 4-chloro-2-methoxybenzaldehyde, has been investigated for its potential role in modulating dopamine production, suggesting that derivatives of this scaffold may possess antipsychotic properties. [5]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized material is achieved through standard spectroscopic techniques. The expected data are summarized below.

Table 2: Expected Spectroscopic Data for (4-chloro-2-methoxyphenyl)methanol

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 1H (aromatic CH)~6.8-7.0 ppm: Multiplet, 2H (aromatic CH)~4.6 ppm: Singlet or doublet, 2H (-CH₂OH)~3.8 ppm: Singlet, 3H (-OCH₃)~2.0-3.0 ppm: Broad singlet, 1H (-OH) |

| ¹³C NMR | ~157 ppm: Ar-C-OCH₃~130-135 ppm: Ar-C-Cl and Ar-C-CH₂OH~110-125 ppm: Ar-CH carbons~62 ppm: -CH₂OH~55 ppm: -OCH₃ |

| IR (cm⁻¹) | 3200-3400: Broad, O-H stretch (alcohol)2850-3000: C-H stretch (aromatic and aliphatic)1580-1600: C=C stretch (aromatic ring)1240-1260: Asymmetric C-O-C stretch (aryl ether)1020-1050: C-O stretch (primary alcohol)~750-850: C-Cl stretch |

| Mass Spec (EI) | M⁺ at m/z 172/174: Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)Fragment at m/z 155: Loss of -OHFragment at m/z 141: Loss of -CH₂OH |

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used. While specific, publicly available spectra for this exact compound are not readily found in curated, peer-reviewed databases, several chemical suppliers offer access to analytical data upon request. [4][6]

Safety and Handling

(4-chloro-2-methoxyphenyl)methanol is classified as harmful if swallowed (GHS Hazard statement H302). [4]Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-chloro-2-methoxyphenyl)methanol is a synthetically valuable and versatile building block for drug discovery and development. Its straightforward synthesis from commercially available precursors, combined with the differential reactivity of its functional groups, allows for the efficient construction of diverse and complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a modern research environment.

References

-

Lead Sciences. (n.d.). (4-Chloro-2-methoxyphenyl)methanol. Retrieved February 2, 2026, from [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). Retrieved February 2, 2026, from [Link]

-

ChemBK. (2024). (4-Methoxyphenyl)Methanol. Retrieved February 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). (4-Chloro-2-methoxyphenyl)methanol. Retrieved February 2, 2026, from [Link]

Sources

- 1. (4-Chloro-2-methoxyphenyl)methanol [myskinrecipes.com]

- 2. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. (4-Chloro-2-methoxyphenyl)methanol - Lead Sciences [lead-sciences.com]

- 4. 90296-27-8|(4-Chloro-2-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. 90296-27-8 | (4-Chloro-2-methoxyphenyl)methanol | Aryls | Ambeed.com [ambeed.com]

Technical Whitepaper: 4-Chloro-2-methoxybenzyl Alcohol

CAS Number: 55685-75-1 Role: Pharmacophore Scaffold & Synthetic Intermediate[1]

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-methoxybenzyl alcohol is a disubstituted benzene derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in the specific arrangement of the chlorine and methoxy substituents relative to the benzylic alcohol.

-

The para-Chloro Effect: The chlorine atom at the 4-position (para to the alcohol) blocks metabolic oxidation at the most reactive site on the ring, increasing the in vivo half-life of derived drug candidates.[1]

-

The ortho-Methoxy Effect: The methoxy group at the 2-position creates steric bulk and potential intramolecular hydrogen bonding, often locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., kinases or GPCRs).[1]

Chemical Profile Table[1]

| Property | Specification |

| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | Pale cream to crystalline solid |

| Melting Point | 47–51 °C |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~14 (Alcoholic proton) |

Part 2: Synthetic Routes & Optimization

For research and scale-up, the synthesis of 4-Chloro-2-methoxybenzyl alcohol typically proceeds via the reduction of its oxidized precursors: 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid .[1]

Protocol A: Chemoselective Reduction (Laboratory Scale)

Precursor: 4-Chloro-2-methoxybenzaldehyde Reagent: Sodium Borohydride (NaBH₄)[1]

Rationale: This route is preferred for high purity because NaBH₄ is mild, avoiding the defunctionalization of the halogen (chlorine) which can occur with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) under aggressive conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (58.6 mmol) of 4-chloro-2-methoxybenzaldehyde in 100 mL of Methanol (MeOH). Cool to 0°C in an ice bath.

-

Addition: Slowly add 1.1 equivalents (2.44 g) of NaBH₄ in portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).

-

Quench: Quench carefully with 1N HCl until pH ~5 to destroy excess hydride.

-

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Acid Reduction (Industrial Precursor)

Precursor: 4-Chloro-2-methoxybenzoic acid Reagent: Borane-THF Complex (B₂H₆[1]·THF)

Rationale: Carboxylic acids are often cheaper starting materials. Borane is chosen over LiAlH₄ to ensure chemoselectivity, as Borane reduces carboxylic acids rapidly while reacting much slower with aryl chlorides.

Synthesis Workflow Visualization

Figure 1: Parallel synthetic pathways for CAS 55685-75-1 ensuring halogen retention.[1]

Part 3: Reactivity Profile & Functionalization

The benzylic alcohol functionality is the primary handle for derivatization. In drug discovery, this molecule is rarely the final endpoint; it is activated to link the 4-chloro-2-methoxyphenyl motif to a larger scaffold.[1]

Key Transformation: Chlorination to Benzyl Chloride

Converting the alcohol to a benzyl chloride allows for S_N2 coupling with amines or phenols.

Protocol (Thionyl Chloride Method):

-

Setup: Dissolve 4-chloro-2-methoxybenzyl alcohol in anhydrous DCM.

-

Activation: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C.

-

Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Mechanism: The reaction proceeds via an internal S_Ni mechanism (retention) or S_N2 (inversion) depending on the presence of a base, yielding 4-chloro-2-methoxybenzyl chloride.[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for functionalizing the benzylic center.[1]

Part 4: Quality Control & Safety (E-E-A-T)

Analytical Validation

To ensure the integrity of the scaffold before using it in expensive downstream steps, the following QC parameters must be met:

-

1H NMR (DMSO-d6): Diagnostic peaks include the methoxy singlet (~3.8 ppm), the benzylic methylene doublet (~4.5 ppm), and the hydroxyl triplet (~5.2 ppm). The aromatic region will show a characteristic pattern (d, d, dd) due to 1,2,4-substitution.[1]

-

HPLC Purity: >98% required. Impurities often include the oxidized aldehyde (retention time shift) or the dimer (dibenzyl ether) formed during acid-catalyzed storage.

Safety Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Storage: Store at 2-8°C. The benzylic alcohol is prone to auto-oxidation to the aldehyde if left in open air at room temperature for extended periods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol.[1] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for NaBH4 reduction and SOCl2 mechanisms). Oxford University Press.

Sources

Technical Guide: Physical Properties & Applications of 4-Chloro-2-methoxybenzyl Alcohol

CAS Number: 55685-75-1 Molecular Formula: C₈H₉ClO₂ Molecular Weight: 172.61 g/mol [1]

Executive Summary

4-Chloro-2-methoxybenzyl alcohol is a halogenated anisole derivative serving as a critical building block in medicinal chemistry. Its structural duality—offering both a nucleophilic hydroxyl group and an electrophilic aromatic core—makes it an essential intermediate for synthesizing kinase inhibitors, viral polymerase inhibitors, and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and handling requirements for research and development applications.

Chemical Identity & Physical Properties[1][3][4]

Structural Identification

The compound features a benzene ring substituted with a chlorine atom at the para position relative to the hydroxymethyl group, and a methoxy group at the ortho position. This 1,2,4-substitution pattern imparts specific electronic properties, directing subsequent electrophilic aromatic substitutions.

| Identifier | Value |

| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |

| SMILES | COC1=C(CO)C=CC(Cl)=C1 |

| InChI Key | AXXPZAITCCIOIA-UHFFFAOYSA-N |

| MDL Number | MFCD02683547 |

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering calculations.

| Property | Value / Range | Condition / Note |

| Appearance | Pale cream to off-white crystalline solid | Solid state at STP |

| Melting Point | 46 – 52 °C | Experimental range [1, 2] |

| Boiling Point | ~196.5 ± 25.0 °C | Predicted at 760 mmHg |

| Density | 1.243 ± 0.06 g/cm³ | Predicted |

| Flash Point | >110 °C (230 °F) | Closed Cup [2] |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂ | Limited water solubility |

| pKa | ~14.2 (Alcoholic OH) | Predicted |

Synthesis & Production Methodology

Primary Synthetic Route: Aldehyde Reduction

The most reliable laboratory-scale synthesis involves the chemoselective reduction of 4-chloro-2-methoxybenzaldehyde. This method is preferred over the hydrolysis of benzyl chlorides due to milder conditions and higher functional group tolerance.

Reaction Stoichiometry:

-

Substrate: 4-Chloro-2-methoxybenzaldehyde (1.0 eq)

-

Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

-

Solvent: Methanol or Ethanol (Anhydrous)

-

Temperature: 0 °C to Room Temperature

Protocol Workflow:

-

Dissolution: Dissolve 4-chloro-2-methoxybenzaldehyde in anhydrous methanol (0.5 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath to suppress over-reduction or side reactions.

-

Reduction: Add NaBH₄ portion-wise over 15 minutes. Evolution of hydrogen gas will occur.

-

Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Quench excess hydride with dilute HCl or saturated NH₄Cl solution.

-

Isolation: Concentrate under reduced pressure, extract with dichloromethane, dry over Na₂SO₄, and recrystallize from hexane/ethyl acetate if necessary.

Synthesis Pathway Visualization

The following diagram illustrates the reduction pathway and potential downstream transformations.

Figure 1: Synthesis workflow from the aldehyde precursor to the alcohol and subsequent activation to the benzyl chloride.[2]

Spectroscopic Characterization

For quality control (QC) and structural validation, the following spectral characteristics are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 7.30 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to alkyl group).

-

δ 6.90–7.00 (m, 2H): Overlapping aromatic protons at C3 and C5 (adjacent to Cl/OMe).

-

δ 4.65 (s, 2H): Benzylic methylene protons (–CH ₂OH). This signal may appear as a doublet if coupling to the hydroxyl proton is resolved.

-

δ 3.85 (s, 3H): Methoxy group protons (–OCH ₃).

-

δ ~2.0–2.5 (br s, 1H): Hydroxyl proton (–OH ), shift varies with concentration and moisture.

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).

-

2850–2950 cm⁻¹: C–H stretching (Aliphatic).

-

1580–1600 cm⁻¹: C=C Aromatic ring stretch.

-

1250 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).

-

1030 cm⁻¹: C–O stretch (Primary alcohol).

Applications in Drug Development

4-Chloro-2-methoxybenzyl alcohol is rarely the final active pharmaceutical ingredient (API); rather, it is a "linker" scaffold.

Key Reactivity & Usage

-

Alkylating Agent Precursor: The alcohol is routinely converted to 4-chloro-2-methoxybenzyl chloride (via SOCl₂) or bromide (via PBr₃). These halides are potent electrophiles used to N-alkylate heterocycles (e.g., pyrazoles, imidazoles) in the synthesis of kinase inhibitors.

-

Protecting Group Chemistry: The 2-methoxybenzyl (PMB-like) moiety can serve as a removable protecting group for amines or alcohols, with the chlorine atom providing a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to diversify the library.

-

Viral Polymerase Inhibitors: Research indicates this benzyl fragment is used in designing non-nucleoside inhibitors where the methoxy group provides steric and electronic complementarity to the binding pocket [3].

Safety & Handling Protocol (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Guidelines:

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Benzyl alcohols are prone to air oxidation to the corresponding aldehyde/acid over time.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.

-

Spill Response: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone for disposal.

References

-

Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzyl alcohol Product Specification. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol. Retrieved from

-

Biosynth. (n.d.). 4-Methoxybenzyl alcohol Derivatives in Pharmaceutical Testing. Retrieved from

-

Chem-Impex. (n.d.). General Properties and Applications of 4-Chloro-2-methoxybenzyl alcohol. Retrieved from

Sources

4-Chloro-2-methoxybenzyl alcohol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methoxybenzyl alcohol

Introduction

4-Chloro-2-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a crucial intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a benzyl alcohol core functionalized with both a chloro and a methoxy group, imparts specific reactivity and solubility characteristics that are highly valued in various chemical applications.[1] This compound is a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Researchers leverage 4-Chloro-2-methoxybenzyl alcohol in the development of novel therapeutic agents, including those with potential anti-inflammatory and antimicrobial properties.[1]

A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use. These parameters are not merely data points; they are critical indicators of purity, stability, and the conditions required for handling, reaction, and purification. This guide offers a detailed examination of the melting and boiling points of 4-Chloro-2-methoxybenzyl alcohol, providing both established data and the experimental methodologies required for their verification, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The physical properties of a compound are dictated by its molecular structure. For 4-Chloro-2-methoxybenzyl alcohol, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the chloro (-Cl) and methoxy (-OCH₃) groups introduce polarity and affect the overall molecular weight and shape. These factors collectively determine its physical state and phase transition temperatures.

| Property | Value | Source(s) |

| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol | [3][4] |

| CAS Number | 55685-75-1 | [3] |

| Molecular Formula | C₈H₉ClO₂ | [2][3][4] |

| Molecular Weight | 172.61 g/mol | [2][4] |

| Appearance | Pale yellow to cream crystalline solid/powder | [1][3] |

| Melting Point | 44.0 - 54.0 °C | [1][3] |

| Boiling Point | 196.5 ± 25.0 °C (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible physical properties used to characterize a solid crystalline compound and assess its purity. For 4-Chloro-2-methoxybenzyl alcohol, the literature reports a melting range rather than a sharp point, typically between 47-51 °C.[2] This range can vary slightly depending on the supplier and the purity of the sample, with some sources indicating a broader range of 44.0-54.0 °C.[3]

Causality Behind Melting Point Determination

The transition from a solid to a liquid phase involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required for this transition is specific to the compound's structure. Impurities disrupt this crystal lattice, typically leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting range, observed over 1-2 °C, is a strong indicator of high purity. The broader range reported for 4-Chloro-2-methoxybenzyl alcohol suggests that commercial samples may contain minor impurities.

Experimental Protocol for Melting Point Determination

This protocol describes a standard method using a digital melting point apparatus, which offers precise temperature control and observation.

Methodology:

-

Sample Preparation:

-

Ensure the 4-Chloro-2-methoxybenzyl alcohol sample is completely dry.

-

Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat distribution.

-

-

Capillary Tube Loading:

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set a ramp rate. For an unknown sample, a rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens as the temperature rises.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts, resulting in a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Self-Validation: The protocol is self-validating through consistency. Repeating the measurement should yield a consistent melting range. A broad or depressed range compared to literature values for a highly pure standard indicates the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid.

Boiling Point: Predicted vs. Experimental Values

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For 4-Chloro-2-methoxybenzyl alcohol, the boiling point is often cited as a predicted value, around 196.5 ± 25.0 °C.[2]

Rationale for Predicted Boiling Points

Experimentally determining the boiling point of high-molecular-weight organic compounds at atmospheric pressure can be challenging. Many such compounds, including substituted benzyl alcohols, may be susceptible to decomposition or oxidation at elevated temperatures. Computational prediction, based on molecular structure and established algorithms, provides a reliable estimate without requiring experimental verification under potentially destructive conditions. The large uncertainty (± 25.0 °C) in the predicted value highlights the computational nature of this figure.[2]

Experimental Protocol for Boiling Point Determination (Micro-scale)

A micro-scale method is often preferred to minimize waste and potential hazards.

Methodology:

-

Apparatus Setup:

-

Attach a small test tube (e.g., 10x75 mm) to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Add approximately 0.5 mL of 4-Chloro-2-methoxybenzyl alcohol to the test tube.

-

-

Boiling Point Measurement:

-

Place a short, inverted capillary tube (sealed at one end) into the test tube. This will act as an indicator for boiling.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and steadily.

-

-

Observation and Recording:

-

As the liquid heats, air will expand and exit the inverted capillary tube.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Workflow for Boiling Point Determination

Caption: Micro-scale workflow for boiling point determination.

Conclusion

The melting and boiling points of 4-Chloro-2-methoxybenzyl alcohol are fundamental physical constants that are indispensable for its identification, purity assessment, and the design of synthetic protocols. The experimentally determined melting range of 44-54 °C serves as a practical benchmark for laboratory scientists to gauge the purity of their samples. The predicted boiling point of approximately 196.5 °C provides a crucial reference for purification techniques like distillation, while also alerting researchers to potential thermal instability. A command of the methodologies for determining these properties ensures the integrity of experimental work and supports the successful application of this versatile intermediate in the advancement of chemical and pharmaceutical research.

References

-

4-Chloro-2-Methoxybenzyl alcohol. MySkinRecipes. [Link]

-

4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

-

Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Semantic Scholar. [Link]

- Synthesis method of m-methoxy benzyl alcohol.

- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2-Methoxybenzyl alcohol [myskinrecipes.com]

- 3. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methoxybenzyl alcohol

Preamble: Deconstructing the Molecular Signature

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. Its power lies in its ability to not only measure the mass of a molecule but also to controllably fragment it, generating a unique fingerprint that reveals its underlying architecture. This guide provides a detailed exploration of the mass spectrometric behavior of 4-Chloro-2-methoxybenzyl alcohol (C₈H₉ClO₂, MW: 172.61 g/mol ).[1] As researchers and drug development professionals, understanding these fragmentation pathways is paramount for metabolite identification, impurity profiling, and quality control.

This document eschews a rigid template, instead adopting a structure that logically follows the analytical interrogation of the molecule. We will begin by examining the molecular ion, the parent from which all fragments are born, and then delve into the distinct fragmentation cascades induced by both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques. The rationale behind each cleavage and rearrangement is explained, grounded in the principles of ion stability and the electronic influence of the aromatic substituents.

The Molecular Ion: The Intact Blueprint

The first and most critical piece of information in any mass spectrum is the molecular ion (M⁺˙ in EI, or [M+H]⁺ in ESI). For 4-Chloro-2-methoxybenzyl alcohol, the monoisotopic mass is approximately 172.03 Da.

A key diagnostic feature arises from the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will not show a single molecular ion peak but rather a characteristic isotopic cluster:

-

M peak: at m/z 172, corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: at m/z 174, corresponding to the molecule containing ³⁷Cl.

The intensity of the M+2 peak will be roughly one-third that of the M peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule and will propagate through all chlorine-containing fragments.

Electron Ionization (EI) Fragmentation: A High-Energy Cascade

Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. The resulting spectrum is a rich mosaic of fragment ions that provides a detailed structural roadmap. The primary fragmentation processes for aromatic alcohols include benzylic cleavage and rearrangements involving the functional groups.[2][3]

Key Fragmentation Pathways under EI:

-

Benzylic Cleavage (Loss of Hydroxyl Radical): The most favorable initial fragmentation is often the cleavage of the C-O bond at the benzylic position. This results in the loss of a hydroxyl radical (•OH, 17 Da), forming a highly resonance-stabilized benzylic cation. This is a common pathway for aromatic alcohols.[2][4]

-

[M - OH]⁺ → m/z 155/157

-

-

Loss of a Methyl Radical: The methoxy group provides another common fragmentation initiation point. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a characteristic fragmentation for methoxy-substituted aromatic compounds.

-

[M - CH₃]⁺ → m/z 157/159

-

-

Loss of Formaldehyde (CH₂O): Rearrangement reactions are also prevalent. The benzyl alcohol moiety can undergo rearrangement to lose a neutral molecule of formaldehyde (30 Da).[3]

-

[M - CH₂O]⁺˙ → m/z 142/144 (Corresponding to a chloromethoxybenzene radical cation)

-

-

Sequential Fragmentation: Primary fragments can undergo further dissociation. For instance, the prominent m/z 155/157 ion can subsequently lose carbon monoxide (CO, 28 Da) following rearrangement.

-

[M - OH - CO]⁺ → m/z 127/129

-

The following diagram illustrates the proposed major fragmentation pathways for 4-Chloro-2-methoxybenzyl alcohol under Electron Ionization.

Caption: Proposed EI fragmentation pathways for 4-Chloro-2-methoxybenzyl alcohol.

Summary of Predicted EI Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 172/174 | [C₈H₉ClO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 157/159 | [C₇H₆ClO₂]⁺ | •CH₃ (15 Da) | Loss of methyl radical from methoxy group |

| 155/157 | [C₈H₈ClO]⁺ | •OH (17 Da) | Benzylic cleavage, loss of hydroxyl radical |

| 142/144 | [C₇H₇ClO]⁺˙ | CH₂O (30 Da) | Rearrangement and loss of formaldehyde |

| 127/129 | [C₇H₈Cl]⁺ | CO (28 Da) | Loss of CO from the m/z 155/157 fragment |

Electrospray Ionization (ESI) Tandem MS (MS/MS): A Softer Approach

Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode) with minimal in-source fragmentation.[5][6] Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7]

Positive Ion Mode ESI-MS/MS:

In positive mode, the molecule readily protonates, likely on the alcohol oxygen, to form the precursor ion at m/z 173/175 .

The most facile fragmentation of this protonated alcohol upon collisional activation is the neutral loss of water. This is a low-energy pathway that results in the formation of the same stable benzylic cation observed in EI fragmentation.

-

[M+H]⁺ → [M+H - H₂O]⁺ + H₂O

-

m/z 173/175 → m/z 155/157

Further fragmentation of the m/z 155/157 ion would require higher collision energy and would likely proceed via pathways similar to those in EI, such as the loss of CO.

The following diagram illustrates the primary fragmentation pathway for 4-Chloro-2-methoxybenzyl alcohol in positive ion ESI-MS/MS.

Caption: Primary ESI-MS/MS fragmentation of protonated 4-Chloro-2-methoxybenzyl alcohol.

Experimental Protocols: A Self-Validating System

To validate the proposed fragmentation patterns, a robust experimental methodology is required. The following protocols outline the steps for acquiring EI and ESI mass spectra.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is ideal for analyzing volatile and thermally stable compounds like 4-Chloro-2-methoxybenzyl alcohol.[8]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Chloro-2-methoxybenzyl alcohol in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL using methanol.

-

-

GC-MS System & Conditions:

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode at 250°C. Injection volume: 1 µL.

-

Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

MS Interface: Transfer line temperature of 280°C.

-

-

MS Detector (EI) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the chromatographic peak for the target analyte.

-

Extract the mass spectrum and identify the molecular ion cluster (m/z 172/174).

-

Compare the observed fragment ions against the predicted fragmentation table and pathways.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is suitable for direct analysis and characterization of the precursor-product ion relationship.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).

-

-

LC-MS System & Conditions:

-

LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS Detector (ESI-MS/MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas: Nitrogen, 800 L/hr at 350°C.

-

MS1: Scan for precursor ions m/z 173 and 175.

-

MS2 (Product Ion Scan): Select m/z 173 as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas to observe the fragmentation pattern. The primary product ion should be m/z 155.

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ precursor ion cluster at m/z 173/175.

-

Analyze the product ion spectrum to confirm the loss of water (18 Da) leading to the fragment at m/z 155.

-

Conclusion: Synthesizing the Data

The mass spectrometric fragmentation of 4-Chloro-2-methoxybenzyl alcohol is a predictable process governed by the fundamental principles of ion chemistry. The presence of the chlorine atom provides a definitive isotopic signature, while the benzyl alcohol and methoxy moieties dictate the primary fragmentation pathways. Under high-energy EI, the molecule undergoes extensive fragmentation initiated by benzylic cleavage and losses from the methoxy group. Under soft ESI conditions, tandem mass spectrometry reveals a characteristic neutral loss of water from the protonated molecule. By leveraging this detailed understanding and applying the robust analytical protocols described, researchers can confidently identify and characterize this compound in complex matrices, ensuring scientific integrity and accelerating drug development efforts.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- McLafferty, F. W. (n.d.). Fragmentation and Interpretation of Spectra.

- Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns.

- Slideshare. (n.d.). Fragmentation of different functional groups.

- Fisher Scientific. (n.d.). 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzyl alcohol 97%.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for fragmentation principles, not directly linked as no specific online chapter is available).

- Rocha, W. F. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-33.

- Shrivastava, V.S., & Chokhawala, H. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.

- NIST. (n.d.). Mass spectrum of 4-Methoxybenzyl alcohol.

- NIST. (n.d.). Mass spectrum of 2-Methoxybenzyl alcohol.

- PubChem. (n.d.). 4-Chlorobenzyl alcohol.

- Müller, T., et al. (2011). Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). Journal of the American Society for Mass Spectrometry, 22(9), 1634-1647.

Sources

- 1. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. whitman.edu [whitman.edu]

- 3. Fragmentation of different functional groups | PPTX [slideshare.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Navigating the Solubility Landscape of 4-Chloro-2-methoxybenzyl Alcohol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the scarcity of publicly available quantitative solubility data, this document offers a multi-faceted approach, combining theoretical principles, predictive modeling through Hansen Solubility Parameters (HSP), and a detailed experimental protocol for empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, thereby optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a versatile building block like 4-Chloro-2-methoxybenzyl alcohol, understanding its solubility in a range of organic solvents is paramount for its effective utilization in organic synthesis and pharmaceutical development.[1] Solvent selection directly impacts reaction kinetics, impurity profiles, and the efficiency of downstream processes such as crystallization and purification. An informed choice of solvent can significantly reduce process development time and costs, while a poor choice can lead to challenges in achieving desired purity and yield.

This guide addresses the current knowledge gap by providing a detailed analysis of the factors governing the solubility of 4-Chloro-2-methoxybenzyl alcohol and presenting a practical framework for its assessment.

Physicochemical Properties of 4-Chloro-2-methoxybenzyl Alcohol

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | |

| Molecular Weight | 172.61 g/mol | |

| Melting Point | 47-51 °C | |

| Appearance | White to off-white crystalline solid | - |

The presence of a chloro group, a methoxy group, and a hydroxymethyl group on the benzene ring imparts a unique combination of polar and nonpolar characteristics to the molecule, which are central to its solubility behavior.

Understanding the Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of 4-Chloro-2-methoxybenzyl alcohol is governed by the interplay of its functional groups and their interactions with the solvent.

-

The Benzyl Alcohol Backbone: The parent structure, benzyl alcohol, exhibits moderate solubility in water and is miscible with many organic solvents like ethanol, acetone, and chloroform. This is attributed to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the nonpolar aromatic ring, which interacts favorably with nonpolar solvents.

-

The Influence of the Chloro Substituent: The chlorine atom is an electron-withdrawing group that increases the molecule's polarity. However, it is also hydrophobic. In the case of 4-chlorobenzyl alcohol, it is sparingly soluble in water (2.5 g/L) but soluble in alcohols like methanol. This suggests that the chloro group's contribution to overall polarity is not sufficient to dramatically increase aqueous solubility but allows for good compatibility with polar organic solvents.

-

The Impact of the Methoxy Group: The methoxy group (-OCH₃) is a polar ether group that can act as a hydrogen bond acceptor. Generally, the introduction of a methoxy group can enhance solubility in polar solvents. For instance, 2-methoxybenzyl alcohol is reportedly soluble in ethanol.

Synthesis of Influences: For 4-Chloro-2-methoxybenzyl alcohol, the combined presence of the chloro and methoxy groups, in addition to the hydroxyl group, suggests a molecule with significant polarity and hydrogen bonding capabilities. This would predict good solubility in polar protic and polar aprotic solvents. The aromatic ring and the chloro substituent also provide nonpolar character, suggesting some solubility in less polar solvents.

Predictive Approach: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive tool for assessing solvent compatibility. The underlying principle of HSP is that "like dissolves like," where the "likeness" is quantified by three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between a solute and a solvent is determined by the "Hansen distance" (Ra), calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimated Hansen Solubility Parameters for 4-Chloro-2-methoxybenzyl Alcohol

Using the Hoftyzer and Van Krevelen group contribution method, the HSP for 4-Chloro-2-methoxybenzyl alcohol have been estimated. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

The estimated HSP for 4-Chloro-2-methoxybenzyl alcohol are:

-

δD: 19.3 MPa½

-

δP: 7.5 MPa½

-

δH: 11.0 MPa½

Predicted Solubility in Common Organic Solvents

Based on the estimated HSP for 4-Chloro-2-methoxybenzyl alcohol and the known HSP of various organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.

| Solvent | Solvent Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Ra | Predicted Solubility |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 18.0 | 12.3 | 7.2 | 8.3 | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 9.4 | High |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 7.6 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | 6.4 | High |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 8.8 | Good |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 8.7 | Good |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 10.7 | Good |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.8 | Good |

| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 6.7 | High |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 13.4 | Moderate |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 17.4 | Low |

Disclaimer: These are predicted values and should be used as a guide for solvent screening. Experimental verification is highly recommended.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate quantitative data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 4-Chloro-2-methoxybenzyl alcohol into a series of clear glass vials with screw caps. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a magnetic stir plate in a constant temperature bath. Maintain a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved microparticles.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

-

-

Analysis:

-

Analyze the concentration of 4-Chloro-2-methoxybenzyl alcohol in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a calibration curve using standard solutions of 4-Chloro-2-methoxybenzyl alcohol of known concentrations.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of 4-Chloro-2-methoxybenzyl alcohol in organic solvents. While experimental data remains the gold standard, the predictive power of Hansen Solubility Parameters offers a valuable tool for initial solvent screening and rationalizing solubility behavior.

For researchers and drug development professionals, the following recommendations are proposed:

-

Utilize the provided HSP-based predictions as a starting point for solvent selection in early-stage process development.

-

Prioritize solvents with low Ra values for initial experimental screening to maximize the probability of finding a suitable solvent system.

-

Conduct experimental verification using the detailed shake-flask protocol to obtain accurate quantitative solubility data for key solvents.

-

Consider solvent safety, environmental impact, and process compatibility in the final solvent selection, in addition to solubility.

By integrating the theoretical understanding, predictive modeling, and empirical methodologies outlined in this guide, scientists can navigate the solubility landscape of 4-Chloro-2-methoxybenzyl alcohol with greater confidence and efficiency.

References

-

Chem-Impex International. (n.d.). 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of nonelectrolyte organic compounds. International Journal of Thermophysics, 29(2), 568–585.

- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application Profile of 4-Chloro-2-methoxybenzyl Alcohol

The following technical guide is structured as a Strategic Safety & Handling Whitepaper . It moves beyond the static data of a standard SDS, interpreting the physical and chemical properties of 4-Chloro-2-methoxybenzyl alcohol to provide actionable insights for research and scale-up workflows.

Executive Summary & Compound Identity

4-Chloro-2-methoxybenzyl alcohol is a functionalized benzyl alcohol derivative widely utilized as a "privileged structure" building block in medicinal chemistry.[1] Its specific substitution pattern (halogen at para, methoxy at ortho) modulates the lipophilicity and metabolic stability of downstream pharmaceutical targets.

Unlike simple solvents, this compound is a low-melting solid (47–51 °C) . This physical property dictates strict temperature controls during storage and handling to prevent phase-change-induced degradation or handling difficulties (caking/fusing).

Chemical Identification Table

| Parameter | Technical Specification |

| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |

| CAS Number | 55685-75-1 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| SMILES | COC1=C(CO)C=CC(Cl)=C1 |

| Appearance | Pale cream to yellow crystalline solid |

| Melting Point | 47–51 °C (Lit.)[2][3] |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |

Hazard Identification & Mechanistic Risk Assessment

While classified under GHS as an Irritant , the specific risks associated with this compound stem from its potential to act as an alkylating agent precursor and its physical state.

GHS Classification (Regulation (EC) No 1272/2008)[5]

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)[3]

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)[3][4]

Expert Risk Analysis

-

The "Melting" Hazard: Because the melting point is near ambient upper limits (~47 °C), transport or storage in uncontrolled warehouses can lead to partial melting and resolidification. This creates hard, fused distinct blocks that require mechanical force to break, increasing the risk of dust generation and inhalation exposure.

-

Chemical Reactivity: As a benzyl alcohol, it is susceptible to autoxidation to the corresponding benzaldehyde (4-chloro-2-methoxybenzaldehyde) upon prolonged exposure to air, which may act as a sensitizer.

Precautionary Strategy

-

P261: Avoid breathing dust/fume.[3][5] Rationale: Fine particulates are potent respiratory irritants.

-

P280: Wear nitrile gloves (min thickness 0.11 mm) and safety glasses.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Mechanism: Benzyl alcohols can cause corneal opacity if not treated immediately.

Storage & Stability Protocols (Self-Validating System)

To ensure the integrity of the reagent, a self-validating storage protocol is required. This system uses visual cues to confirm storage compliance.

Protocol: Thermal & Atmospheric Control

-

Temperature: Store at 2–8 °C (Refrigerated) .

-

Why? Keeping the compound well below its melting point (47 °C) prevents "sintering" of the powder.

-

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Why? The electron-rich methoxy group activates the ring, making the benzylic position slightly more prone to oxidation than unsubstituted benzyl alcohol.

-

-

Container: Amber glass with a PTFE-lined cap.

-

Validation: If the solid appears yellow/orange or liquid at room temp, check for oxidation (aldehyde formation) via TLC or H-NMR.

-

Operational Workflow: Safe Handling & Synthesis

The following diagram illustrates the logical flow for handling this compound, minimizing exposure and maximizing yield.

Figure 1: Lifecycle management of 4-Chloro-2-methoxybenzyl alcohol in a research setting.

Analytical Verification (Quality Control)

As a Senior Scientist, you must verify the identity of the material before committing it to high-value synthesis. Do not rely solely on the label.

1H-NMR Prediction & Interpretation (CDCl3, 400 MHz)

-

δ 2.0–2.5 ppm (Broad s, 1H): Hydroxyl group (-OH). Note: Shifts with concentration.

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃). Distinct sharp singlet.

-

δ 4.65 ppm (s, 2H): Benzylic methylene (-CH₂-). Key diagnostic signal.

-

δ 6.8–7.4 ppm (m, 3H): Aromatic protons.

-

Look for a doublet (d) for the proton ortho to the methoxy.

-

Look for a doublet of doublets (dd) for the proton para to the methoxy.

-

Purity Check: The presence of a signal near 10.0 ppm indicates oxidation to the aldehyde.

Synthesis Context: Reactivity Profile

This alcohol is rarely the end product; it is a scaffold. Understanding its reactivity helps anticipate hazards (e.g., exotherms).

Common Transformations

-

Chlorination (to Benzyl Chloride):

-

Oxidation (to Benzoic Acid/Aldehyde):

-

Reagents: MnO₂ or Dess-Martin Periodinane.

-

Application: Creating benzoic acid derivatives for amide coupling.

-

Figure 2: Primary synthetic divergence points for drug discovery applications.

Emergency Response Protocols

| Scenario | Immediate Action | Expert Note |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature means water alone is inefficient; use soap to emulsify. |

| Eye Contact | Rinse with water for 15 min; remove contacts. | Consult ophthalmologist; benzyl alcohols can cause protein denaturation. |

| Inhalation | Move to fresh air.[3] | If breathing is difficult, oxygen may be required (trained personnel only). |

| Spill (Solid) | Sweep up carefully (avoid dust). | Do not use a standard vacuum (static ignition risk). Use a HEPA vac or wet sweep. |

| Fire | Water spray, dry chemical, CO₂. | Emits toxic fumes (HCl, CO) upon combustion. Wear SCBA. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3549393, (4-Chloro-2-methoxyphenyl)methanol. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-Chloro-2-methoxybenzyl alcohol.[7] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to 4-Chloro-2-methoxybenzyl Alcohol for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-2-methoxybenzyl alcohol. It covers reliable commercial suppliers, critical quality control protocols, and its applications as a key intermediate in the synthesis of bioactive molecules. This document is designed to bridge the gap between procurement and application, ensuring the integrity and success of your research and development endeavors.

Introduction: The Versatility of a Halogenated Benzyl Alcohol

4-Chloro-2-methoxybenzyl alcohol, with a molecular formula of C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a chlorinated and methoxylated phenyl ring, imparts unique reactivity and physicochemical properties. This makes it a valuable building block for the synthesis of a wide range of complex molecules, particularly those with potential therapeutic applications.

The presence of the chloro and methoxy groups on the benzene ring influences the electron density and steric hindrance, providing specific reaction pathways for further functionalization. Researchers leverage this unique structure in the development of novel compounds, including those with potential anti-inflammatory and antimicrobial properties.[2] Its stability and ease of handling also make it a practical choice for various laboratory applications.

Commercial Sourcing of High-Purity 4-Chloro-2-methoxybenzyl Alcohol

The quality of starting materials is paramount in research and drug development. A reliable supply of well-characterized 4-Chloro-2-methoxybenzyl alcohol is crucial for reproducible results. Several reputable chemical suppliers offer this compound, typically at a purity of 97% or higher.

| Supplier | Brand/Product Line | Typical Purity | Available Quantities |

| Thermo Fisher Scientific | Thermo Scientific Chemicals | 97% | 1g, 5g, 25g |

| Sigma-Aldrich (Merck) | --- | 97% | --- |

| Chem-Impex | --- | ≥ 99% (GC) | 1G, 5G, 25G, 100G |

| Basr Fine Chemicals Private Limited | --- | --- | --- |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

In-House Quality Control and Verification of Commercial Material

While commercial suppliers provide a certificate of analysis (CoA), it is a best practice in a research and development setting to perform in-house quality control to verify the identity, purity, and integrity of the received material. This self-validating system ensures that the starting material meets the stringent requirements of your experiments.

Visual Inspection and Physical Properties

The initial step is a simple visual inspection of the material. 4-Chloro-2-methoxybenzyl alcohol should be a white to off-white solid. The melting point is a key physical property for a preliminary purity assessment. The literature value for the melting point is in the range of 47-51 °C.[3] A significant deviation from this range could indicate the presence of impurities.

Spectroscopic Identification and Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity of the compound.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the benzyl alcohol group, and the methoxy protons. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule, including the carbon of the methoxy group, the methylene carbon, and the aromatic carbons.